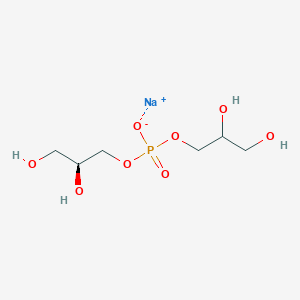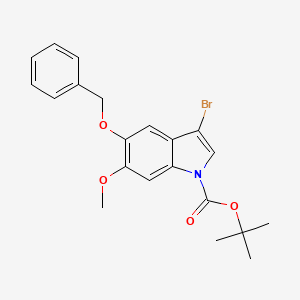
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is a chemical compound with the molecular formula C6H13Na2O10P It is a sodium salt derivative of a phosphate ester, characterized by the presence of two 2,3-dihydroxypropyl groups attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of a sodium base. The reaction proceeds through the formation of intermediate esters, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques. The final product is typically obtained as a solid, which can be further processed into various forms for different applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phosphate group can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphate group under mild conditions.
Major Products
The major products formed from these reactions include various phosphate esters, ketones, aldehydes, and reduced alcohol derivatives. These products can be further utilized in different chemical and biological applications.
Applications De Recherche Scientifique
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can participate in phosphorylation reactions, influencing various metabolic pathways and enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium glycerophosphate: Similar in structure but with different functional groups attached to the phosphate moiety.
Sodium dihydrogen phosphate: A simpler phosphate salt with different chemical properties.
Sodium tripolyphosphate: A more complex phosphate compound with multiple phosphate units.
Uniqueness
Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual 2,3-dihydroxypropyl groups provide additional functional sites for chemical reactions, making it versatile for various applications.
Propriétés
Formule moléculaire |
C6H14NaO8P |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
sodium;[(2S)-2,3-dihydroxypropyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C6H15O8P.Na/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-10H,1-4H2,(H,11,12);/q;+1/p-1/t5-,6?;/m0./s1 |
Clé InChI |
WYHDJJSICPMMFI-GNVLWMSISA-M |
SMILES isomérique |
C([C@@H](COP(=O)([O-])OCC(CO)O)O)O.[Na+] |
SMILES canonique |
C(C(COP(=O)([O-])OCC(CO)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)


![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)



![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)

